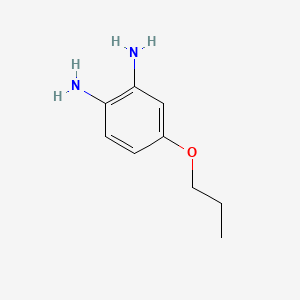

4-Propoxybenzene-1,2-diamine

描述

Significance of Aryl Diamines in Contemporary Chemical Research

Aryl diamines are of significant interest in modern chemical research due to their versatile applications. They serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. For instance, the synthesis and biological evaluation of a series of aryl diamines have led to the discovery of potent inhibitors of leukotriene A4 hydrolase, which have potential as anti-inflammatory agents. nih.gov The reactivity of the amino groups allows for a variety of chemical transformations, including diazotization, which further expands their synthetic utility. libretexts.org

The arrangement of the amino groups on the aromatic ring (ortho, meta, or para) significantly influences the compound's properties and reactivity. This isomeric variation allows for fine-tuning of the electronic and steric properties of the resulting molecules. In materials science, aryl diamines are fundamental monomers for the production of polyimides and other advanced polymers known for their thermal stability and mechanical strength.

Furthermore, the development of new synthetic methods for producing 1,2-diamines, including aryl diamines, is an active area of research. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods aim to provide efficient and selective access to these important motifs, which are present in numerous biologically active compounds and catalysts. researchgate.netresearchgate.net The ability to introduce two amino groups into an aromatic system opens up pathways to complex molecular architectures.

Contextualizing 4-Propoxybenzene-1,2-diamine within the Diamine Class

This compound is a specific ortho-substituted aromatic diamine. Its structure consists of a benzene (B151609) ring with two adjacent amino groups and a propoxy group at the 4-position. This substitution pattern places it within the family of vicinal diamines, which are known for their ability to form stable complexes with metals and to act as bidentate ligands in coordination chemistry.

The presence of the propoxy group (–OCH2CH2CH3) distinguishes this compound from simpler phenylenediamines. This alkyl ether group can influence the molecule's solubility, lipophilicity, and reactivity. The propoxy group is an electron-donating group, which can affect the electron density of the aromatic ring and the basicity of the amino groups.

From a synthetic standpoint, this compound can be prepared through various routes, often involving the reduction of a corresponding dinitro or nitroamino precursor. Its chemical properties make it a useful intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals. For example, it can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of compounds with diverse biological activities.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 4-propoxy-1,2-benzenediamine |

| CAS Number | 56190-17-1 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Physical Form | Yellow to Brown Solid |

| Purity | 95% |

Table 1: Chemical and Physical Properties of this compound. sigmaaldrich.com

Synthesis and Elaboration

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common synthetic strategy begins with the nitration of a suitable phenol (B47542) derivative, followed by etherification to introduce the propoxy group, and finally, reduction of the nitro groups to form the diamine.

One plausible synthetic route starts with 4-nitrophenol. The phenolic hydroxyl group is first etherified with a propyl halide (e.g., 1-bromopropane) under basic conditions to yield 1-nitro-4-propoxybenzene. Subsequent nitration of this intermediate introduces a second nitro group onto the aromatic ring, preferentially at the position ortho to the propoxy group due to its directing effect. The resulting 1,2-dinitro-4-propoxybenzene is then reduced to afford this compound. The reduction step can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

The resulting this compound serves as a versatile building block for further chemical elaboration. The two adjacent amino groups are nucleophilic and can readily participate in a variety of reactions. For instance, they can be acylated, alkylated, or sulfonylated to introduce new functional groups. mdpi.com

A particularly important application of 1,2-diamines is in the synthesis of heterocyclic compounds. Condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxaline (B1680401) derivatives. These reactions proceed through a double condensation mechanism, forming a stable six-membered heterocyclic ring. The nature of the substituents on the dicarbonyl compound can be varied to generate a library of quinoxaline derivatives with diverse properties.

Furthermore, the amino groups can undergo diazotization followed by Sandmeyer or Schiemann reactions to introduce a range of substituents, including halogens, cyano groups, and hydroxyl groups, onto the aromatic ring. libretexts.org This versatility makes this compound a valuable intermediate in the synthesis of complex organic molecules.

Research and Applications

Research into this compound and related aryl diamines is driven by their potential applications in various fields, particularly in medicinal chemistry and materials science.

In medicinal chemistry, the 1,2-diamine motif is a key structural feature in many biologically active compounds. researchgate.net The ability of this compound to serve as a scaffold for the synthesis of novel heterocyclic compounds makes it an attractive starting material for drug discovery programs. The quinoxaline derivatives synthesized from this diamine have been investigated for a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern of this compound can be used to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

In materials science, aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, electronics, and automotive industries. The propoxy group in this compound can enhance the processability and solubility of the resulting polymers without significantly compromising their desirable properties.

Moreover, the coordinating ability of the vicinal diamine functionality allows for the formation of metal complexes. These complexes can exhibit interesting catalytic, magnetic, or optical properties, opening up possibilities for their use in catalysis, sensing, and molecular electronics. The specific electronic and steric environment provided by the 4-propoxy-substituted benzene ring can influence the properties of the resulting metal complexes.

Recent research has also focused on the development of new analytical methods for the separation and analysis of this compound and related compounds. For example, reverse-phase high-performance liquid chromatography (HPLC) methods have been developed for its analysis. sielc.com

Structure

3D Structure

属性

IUPAC Name |

4-propoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAOMJOZLSTWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204735 | |

| Record name | 4-Propoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56190-17-1 | |

| Record name | 4-Propoxy-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56190-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxybenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056190171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Propoxybenzene 1,2 Diamine and Its Analogues

Established Synthetic Pathways for 4-Propoxybenzene-1,2-diamine

The traditional synthesis of this compound relies on multi-step pathways that are well-documented in chemical literature. These methods typically begin with readily available benzene (B151609) derivatives and involve sequential reactions to introduce the necessary functional groups.

Synthesis from Substituted Aniline (B41778) Precursors

One common strategy begins with substituted anilines, which already possess one of the amino groups. A key precursor in this route is 4-methoxy-2-nitroaniline. Although this starting material contains a methoxy (B1213986) group rather than a propoxy group, the synthetic logic is analogous. The synthesis often involves the acylation of an aniline to protect the amino group, followed by nitration and subsequent deprotection or reduction. wikipedia.orggoogle.com In a pathway more specific to the target compound, one might start with a propoxy-substituted aniline and introduce a nitro group at the ortho position before the final reduction step.

Another approach involves the derivatization of diamines. For example, N,N-dialkyl derivatives of 1,2-diamino-4-nitrobenzene have been prepared through methods involving acylation, nitration, and hydrolysis of substituted phenylenediamines. orgsyn.org This highlights the versatility of using substituted anilines and diamines as foundational materials for constructing more complex analogues.

Propoxylation Reactions of Benzene Derivatives

This pathway involves the introduction of the propoxy group onto a benzene ring that already contains other necessary functionalities, typically nitro and amino groups or their precursors. The Williamson ether synthesis is a classic method employed for this purpose. For instance, a suitable precursor like 2-amino-4-nitrophenol (B125904) can be reacted with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base to form 4-propoxy-2-nitroaniline. This intermediate is then carried forward to the final product via reduction.

An alternative, though less direct, route could involve the reaction of aniline with chloropropanol. chembk.com This method would be followed by nitration and reduction to yield the target diamine. The precise conditions and regioselectivity of the nitration step would be critical for the success of this sequence.

Reduction of Nitro-Substituted Aromatic Compounds

The reduction of a nitro group is arguably the most critical step in the synthesis of this compound. The immediate precursor for this reaction is typically 4-propoxy-2-nitroaniline. This transformation can be achieved using a variety of reducing agents.

Classic methods include the use of metals in acidic media, such as iron powder with hydrochloric acid. Another common laboratory-scale method is the Zinin reduction, which uses sulfide (B99878) salts, such as ammonium (B1175870) sulfide or sodium hydrosulfide, to selectively reduce one nitro group in a dinitro compound or reduce a single nitro group in the presence of other functional groups. orgsyn.orgchemicalforums.com This method was historically significant for the preparation of nitroanilines from dinitrobenzenes. orgsyn.org The reduction of 4-propoxy-2-nitroaniline yields the final this compound.

Table 1: Comparison of Reagents for Nitro Group Reduction

| Precursor | Reducing Agent | Product | Reference |

| 2,4-Dinitroaniline | Ammonium Sulfide (H₂S in NH₄OH) | 1,2-Diamino-4-nitrobenzene | orgsyn.org |

| 4-Propoxy-2-nitroaniline | Iron powder with Hydrochloric Acid | This compound | |

| 2-Nitroaniline (2-NA) | CoMn₂O₄/APTPOSS@FPS Nanoparticles | o-Phenylenediamine (B120857) (o-PDA) | rsc.org |

Advanced Synthetic Strategies and Novel Approaches

To improve efficiency, yield, and environmental friendliness, more advanced synthetic methods have been developed. These often involve specialized catalysts or energy sources to drive the reactions.

Catalytic Methods in Diamine Synthesis

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroaromatic compounds and is widely used in industrial processes. wikipedia.org This technique involves reacting the nitro-precursor, such as 4-propoxy-2-nitroaniline, with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Commonly used catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). wikipedia.orgepa.govyoutube.com The reaction is typically carried out under pressure in a suitable solvent. For example, the catalytic hydrogenation of m-dinitrobenzene to m-phenylenediamine (B132917) has been extensively studied using a Ni/La₂O₃-SiO₂ catalyst, achieving high conversion and selectivity. epa.gov Similarly, palladium-catalyzed hydrogenation has been used for the reduction of various nitriles to primary amines. nih.gov These catalytic systems are directly applicable to the synthesis of this compound from its nitro-precursor, offering high yields and purity. youtube.comnih.gov

Table 2: Catalysts in Hydrogenation Reactions

| Catalyst | Substrate Type | Key Features | Reference |

| Palladium (Pd) on Carbon | Nitrobenzenes, Nitriles | High efficiency, mild conditions, widely used. | wikipedia.orgyoutube.comnih.gov |

| Platinum (Pt) | Nitrobenzenes, Alkenes | Effective catalyst, often used in academia and industry. | wikipedia.orgyoutube.com |

| Nickel (Ni) | Dinitrobenzenes | Cost-effective, used in large-scale industrial production. | wikipedia.orgepa.gov |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. arkat-usa.orgnih.gov While a specific protocol for the complete synthesis of this compound using microwaves is not extensively detailed, the technology is highly applicable to key steps in its synthesis, particularly in the formation of heterocyclic compounds from o-phenylenediamines. nih.govtandfonline.comjocpr.com

For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles is a reaction that benefits significantly from microwave irradiation. tandfonline.commdpi.comresearchgate.netresearchgate.net These reactions can often be completed in minutes under microwave heating, compared to several hours with conventional methods. researchgate.net This suggests that the synthesis of derivatives from this compound could be greatly expedited using this technology. The application of microwave assistance can reduce reaction times from hours to minutes and improve yields significantly. arkat-usa.org

Multicomponent Reactions Incorporating Diamine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate complex molecular architectures from simple precursors. nih.gov Diamine scaffolds, particularly aromatic 1,2-diamines like this compound, are valuable building blocks in MCRs for the synthesis of a diverse range of heterocyclic compounds, most notably benzimidazoles.

The traditional synthesis of benzimidazoles often involves the condensation of a 1,2-diaminobenzene with an aldehyde. nih.govslideshare.net This can be considered a two-component reaction, but it lays the foundation for more complex MCRs. By introducing additional components, the structural diversity of the resulting products can be significantly expanded. For instance, a one-pot, three-component reaction can transform aryl amines, aldehydes, and azides into benzimidazole (B57391) derivatives through a copper-catalyzed process. organic-chemistry.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful for creating molecular diversity. nih.govfrontiersin.org The Ugi four-component reaction (U-4CR), for example, can utilize a diamine-derived building block to produce highly substituted compounds in good yields. nih.gov While a direct synthesis of this compound itself via an MCR is not the typical approach (it is more commonly a reactant in MCRs), these reactions are fundamental for synthesizing its complex analogues and derivatives.

The general scheme for the participation of a diamine scaffold, such as this compound, in a multicomponent reaction to form a benzimidazole derivative is illustrated in the reaction with an aldehyde.

Table 1: Examples of Multicomponent Reactions Incorporating Diamine Scaffolds

| Reaction Type | Reactants | Product Scaffold | Key Features |

|---|---|---|---|

| Benzimidazole Synthesis | 1,2-Diaminobenzene, Aldehyde, Oxidant (e.g., Oxone) | Benzimidazole | Rapid formation under mild conditions; high purity of isolated product. organic-chemistry.org |

| Ugi four-component reaction (U-4CR) | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Creates peptide-like structures; diamines can be incorporated as the amine component. nih.gov |

| Copper-Catalyzed MCR | Aniline, Primary Alkyl Amine, Sodium Azide | Benzimidazole | Proceeds through a domino sequence of C-H functionalization, amination, and cyclization. organic-chemistry.org |

| Doebner Reaction | Aromatic Amine, Pyruvic Acid, Aldehyde | Quinoline-4-carboxylic acid | A classic MCR for synthesizing quinoline (B57606) derivatives. nih.gov |

These reactions highlight the versatility of diamine scaffolds in constructing complex molecules that are often of interest in medicinal chemistry and materials science. nih.govnih.gov

Methodologies for Product Isolation and Purification

The isolation and purification of aromatic diamines like this compound from a reaction mixture are critical steps to ensure the final product meets the required standards of purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present. Common techniques include extraction, crystallization, distillation, and chromatography. utl.ptmasterorganicchemistry.comrsc.org

Extraction: Acid-base extraction is a highly effective method for separating basic compounds like diamines from neutral or acidic impurities. masterorganicchemistry.com The crude product mixture is dissolved in an organic solvent, and the diamine is extracted into an aqueous acid solution by forming a water-soluble salt. After separating the aqueous layer, the pH is adjusted with a base to regenerate the free diamine, which can then be recovered by extraction with an organic solvent or by filtration if it precipitates. masterorganicchemistry.com

Crystallization: This is a common technique for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly. The pure compound will crystallize out, leaving the impurities dissolved in the mother liquor. The purity of the resulting crystals can be very high. rsc.org

Distillation: For liquid diamines or those that can be sublimed, distillation under reduced pressure (vacuum distillation) can be an effective purification method. utl.pt This is particularly useful for separating the target compound from non-volatile impurities or solvents. A patented process for purifying diamines, such as hexamethylenediamine, involves a distillation stage combined with a hydrogenation step to remove specific impurities. google.com

Chromatography: Column chromatography is a versatile purification technique. masterorganicchemistry.com For this compound, both normal-phase and reverse-phase chromatography can be employed. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for this compound. A specific reverse-phase HPLC method uses a mobile phase of acetonitrile (B52724), water, and an acid (like phosphoric or formic acid) to achieve separation. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Table 2: Summary of Isolation and Purification Techniques for Aromatic Diamines

| Technique | Principle | Application Notes for this compound |

|---|---|---|

| Acid-Base Extraction | Separation based on the differential solubility of the basic amine and its protonated salt form in organic and aqueous phases. masterorganicchemistry.com | Highly effective for removing non-basic impurities. The diamine is extracted into an aqueous acid, and then regenerated by adding a base. |

| Crystallization | Purification based on differences in solubility between the compound and impurities in a given solvent at different temperatures. rsc.org | Suitable for obtaining high-purity solid material. Solvent selection is crucial for good recovery and purity. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. utl.pt | Useful for removing non-volatile impurities or high-boiling solvents. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase as a mobile phase passes through it. masterorganicchemistry.com | Can be used for fine purification. Requires selection of appropriate stationary and mobile phases. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique. sielc.com | A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water/acid is effective for analysis and preparative separation of this compound. sielc.com |

These methodologies can be used individually or in combination to achieve the desired level of purity for this compound, ensuring its suitability for subsequent synthetic applications.

Reactivity and Derivatization Chemistry of 4 Propoxybenzene 1,2 Diamine

Chemical Transformations of Amino Functionalities

The presence of two adjacent amino groups on the benzene (B151609) ring makes 4-propoxybenzene-1,2-diamine a versatile building block in organic synthesis. These amino functionalities are nucleophilic and can readily undergo various chemical transformations, including alkylation, acylation, and condensation reactions.

Alkylation Reactions

Alkylation of diamines can be achieved through several methods, including reaction with alkyl halides or through reductive alkylation with aldehydes. google.com While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of arylamines suggests that it would undergo alkylation. The reaction typically involves the substitution of a hydrogen atom on the nitrogen with an alkyl group. The use of a Lewis acid catalyst is common in Friedel-Crafts alkylation reactions. ambeed.com The degree of alkylation (mono- or di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation Reactions

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. The amino groups of this compound are readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction is a common method for synthesizing N-acyl derivatives. For instance, the mono-acetylation of similar diaminoalkoxybenzenes is a key step in certain industrial processes. google.com The selectivity of acylation, that is, whether one or both amino groups react, can be influenced by the reaction conditions and the nature of the acylating agent.

Condensation Reactions

This compound can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. google.com In these reactions, the nucleophilic amino groups attack the electrophilic carbonyl carbon, leading to the formation of a C-N bond and the elimination of a water molecule. This process typically results in the formation of Schiff bases or, in the case of 1,2-diamines, can lead to cyclization to form heterocyclic rings. For example, the condensation of o-phenylenediamines with aldehydes is a fundamental step in the synthesis of benzimidazoles. nih.gov

Cyclization Reactions for Heterocyclic Compound Formation

The ortho-disposition of the two amino groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic compounds. These cyclization reactions are of significant interest due to the wide range of biological activities exhibited by the resulting heterocyclic systems.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds formed by the fusion of benzene and imidazole (B134444) rings. nih.gov A primary and widely used method for their synthesis is the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as aldehydes). rasayanjournal.co.inresearchgate.net The reaction of this compound with various aldehydes would lead to the formation of 2-substituted-6-propoxybenzimidazoles. A variety of catalysts, including Brønsted acids, Lewis acids, and nanomaterials, have been employed to facilitate this transformation under different reaction conditions. nih.govrasayanjournal.co.in

The general reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the benzimidazole core. The propoxy group at the 4-position of the diamine starting material will be at the 6-position in the resulting benzimidazole product.

Table 1: Examples of Catalysts Used in Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes This table presents general catalysts for the synthesis of benzimidazoles, which are applicable to this compound.

| Catalyst Type | Specific Example | Reference |

| Nanomaterial | nano-Fe₂O₃ | nih.gov |

| Nanocomposite | Al₂O₃/CuI/PANI | nih.gov |

| Solid Acid | Sulfonated Cobalt Ferrite | rasayanjournal.co.in |

| Lewis Acid | ZrCl₄ | mdpi.com |

| Ionic Liquid | [BMIM]HSO₄ | mdpi.com |

Formation of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. scispace.com 1,2,4-Triazoles can be synthesized through various routes, some of which involve the use of diamine precursors, although direct cyclization with this compound to form a fused triazole system is less common than benzimidazole formation. More typically, o-phenylenediamines are precursors to benzimidazoles, which can then be further functionalized to include a triazole moiety. However, the amino groups of this compound could be derivatized into a functionality, such as a hydrazine, which could then undergo cyclization to form a triazole ring. organic-chemistry.org For instance, the reaction of hydrazides with other reagents can lead to the formation of the 1,2,4-triazole (B32235) ring. chemmethod.commdpi.com

Development of Thiadiazine Derivatives

Thiadiazines are a class of heterocyclic compounds containing nitrogen and sulfur atoms in a six-membered ring, which are of considerable interest due to their pharmacological and industrial applications. ekb.eg The synthesis of thiadiazine derivatives often involves the reaction of bifunctional compounds. While direct synthesis examples starting from this compound are not prevalent in the provided literature, its structure is well-suited for established synthetic routes.

One common method for forming a 1,3,4-thiadiazine ring involves the cyclocondensation of thiohydrazide precursors with electrophilic reagents like ethyl chloroacetate (B1199739) or chloroacetonitrile. ekb.eg A plausible pathway for utilizing this compound would involve its conversion into a suitable precursor that can then undergo cyclization. For instance, reaction of the diamine with a thiocarbonyl source could lead to an intermediate that, upon reaction with a dielectrophile, yields the thiadiazine ring.

Another general approach involves the reaction of an appropriate amine with carbon disulfide, followed by cyclocondensation. mdpi.com The ortho-diamine arrangement in this compound allows for the formation of fused heterocyclic systems. The reaction could proceed through the formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes with a suitable reagent to form a fused thiadiazine derivative. The specific isomer of the thiadiazine formed would depend on the reagents and reaction conditions employed. For example, photochemical mediated ring contraction of 4H-1,2,6-thiadiazines can afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.gov

Table 1: Potential Synthetic Pathways to Thiadiazine Derivatives

| Pathway | Reactants for this compound | Intermediate | Product Type |

|---|---|---|---|

| Thiohydrazide Route | 1. Hydrazine derivative formation2. Reaction with a thiocarbonyl source3. Cyclization with a dielectrophile | Thiohydrazide derivative of the diamine | Fused Thiadiazine |

| Carbon Disulfide Route | 1. Carbon Disulfide (CS₂) 2. A suitable cyclizing agent (e.g., dihaloalkane) | Dithiocarbamate intermediate | Fused Thiadiazine |

| Cycloaddition Route | Reaction with a sulfur-containing dienophile/dipolarophile | Cycloadduct | Fused Thiadiazine |

Applications in Polymer Precursor and Monomer Synthesis

Diamines are essential building blocks (monomers) in the synthesis of a wide range of polymers. nih.gov The presence of two reactive amine groups allows this compound to undergo polycondensation reactions with complementary difunctional monomers to form high-molecular-weight polymers. The aromatic nature and the propoxy substituent of this specific diamine can impart desirable properties such as thermal stability, chemical resistance, and specific solubility characteristics to the resulting polymers.

Various diamines are used as standard bifunctional monomers for the industrial production of polymers like polyamides and other aminopolymers. nih.gov For instance, the synthesis of poly(benzoxazole imide)s (PBOPIs) has been achieved using isomeric diamine monomers, resulting in polymers with high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability. rsc.org

The transaminative amino-enaminone polymerization of diamines with bis[(dimethylamino)methylidene]cyclohexanediones is another route to produce polymers, specifically polyenaminones. nih.gov This method yields polymers that are generally insoluble in common solvents and possess film-forming properties. nih.gov Given its structure, this compound is a suitable candidate for this type of polymerization, where it would react with a bis-enaminone monomer. The resulting polymer would feature the propoxy-substituted benzene unit as a recurring part of the polymer backbone, influencing its final properties.

Table 2: Polymer Synthesis from this compound

| Polymer Type | Co-monomer Required | Linkage Formed | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Diacid Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) | High thermal stability, mechanical strength |

| Polyimide | Tetracarboxylic Dianhydride (e.g., ODPA) | Imide ring | Excellent thermal and oxidative stability, good mechanical properties. rsc.org |

| Polyenaminone | Bis-enaminone | Enaminone | UV-Vis absorption, redox activity, film-forming capabilities. nih.gov |

| Polybenzoxazole | Dicarboxylic acid (followed by thermal cyclization) | Benzoxazole ring | High-performance applications requiring thermal and chemical stability |

The synthesis of these polymers typically involves solution polymerization techniques, where the diamine and the co-monomer are dissolved in a suitable solvent and allowed to react, often at elevated temperatures or in the presence of a catalyst. The propoxy group on the this compound monomer can enhance the solubility of the resulting polymer in organic solvents, which is a significant advantage for processing and characterization.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymerization Reactions

As a diamine, 4-Propoxybenzene-1,2-diamine can react with a variety of difunctional compounds to form long polymer chains. The presence of the two amine groups allows for the formation of linkages that are characteristic of several important classes of polymers.

Synthesis of Polyureas and Polyurethanes

Aromatic diamines are fundamental components in the synthesis of polyureas and polyurethanes, which are versatile polymers with a wide range of applications.

Polyureas are typically formed through the reaction of a diamine with a diisocyanate. The amine groups of the diamine react with the isocyanate groups to form urea (B33335) linkages. This reaction is generally rapid and does not require a catalyst. While specific studies detailing the use of this compound in polyurea synthesis are not prevalent in publicly available research, its structure is analogous to other aromatic diamines used for this purpose. The general synthesis scheme for polyurea formation is a step-growth polymerization.

Polyurethanes can also be synthesized using diamines as chain extenders. In a typical two-step process, a diisocyanate is first reacted with a polyol to form a prepolymer with terminal isocyanate groups. This prepolymer is then reacted with a diamine, which extends the polymer chain and introduces urea linkages into the polyurethane structure, forming a poly(urethane-urea). These materials are known for their excellent mechanical properties. Aromatic diamines are often used to impart rigidity and thermal stability to the polymer.

| Polymer Type | Monomers | Key Linkage |

| Polyurea | Diamine, Diisocyanate | Urea |

| Polyurethane | Diisocyanate, Polyol | Urethane |

| Poly(urethane-urea) | Diisocyanate, Polyol, Diamine | Urethane and Urea |

Formation of Polyurethane-Imide Elastomers

Polyurethane-imide elastomers (PUIEs) are advanced materials that combine the flexibility of polyurethanes with the high thermal and chemical resistance of polyimides. The synthesis of PUIEs often involves the use of aromatic diamines. researchgate.net These elastomers are typically prepared through a multi-step process.

The general approach involves the reaction of a diisocyanate, a polyol, a dianhydride, and an aromatic diamine. The aromatic diamine plays a crucial role in the formation of the imide segments of the polymer, which contribute to its enhanced thermal stability and mechanical strength. The cohesive forces of the imide segments, formed from the diamine and a dianhydride like pyromellitic dianhydride, have a significant influence on the properties of the resulting PUIEs. scirp.org While various aromatic diamines such as p-phenylene diamine and 4,4'-oxydianiline (B41483) have been used in the synthesis of PUIEs, the specific use of this compound is a subject for further research. scirp.org

Development of Aromatic Dyes and Pigments

The chemical structure of this compound makes it a suitable precursor for the synthesis of aromatic dyes, particularly azo dyes.

Precursor in Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). wikipedia.org The synthesis of azo dyes typically involves a two-step process: diazotization followed by a coupling reaction.

In the first step, a primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. The amine groups of this compound can undergo this diazotization reaction. In the second step, the resulting diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another amine. This electrophilic aromatic substitution reaction forms the azo linkage and creates the colored dye molecule. The specific shade of the resulting dye is influenced by the molecular structure of both the diazonium salt precursor and the coupling component.

Research on Non-Genotoxic Dye Analogs

There is significant research interest in developing non-genotoxic alternatives to certain existing azo dyes, some of which have been found to be mutagenic or carcinogenic. This often involves modifying the chemical structure of the aromatic diamine precursor to reduce its toxicity. For instance, research has been conducted on benzidine-based dyes, where structural modifications to the benzidine (B372746) backbone have been explored to create safer dye analogs. researchgate.net

Medicinal Chemistry and Biological Activity Investigations

Evaluation of Pharmacological Activities of Derivatives

The introduction of a propoxy group to the benzene-1,2-diamine backbone can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This section details the investigated pharmacological activities of compounds derived from this core structure.

Derivatives of o-phenylenediamines are known to be precursors for various biologically active heterocyclic systems. For instance, quinoxalinone derivatives, which can be synthesized from 1,2-phenylenediamines, have been investigated for their antimicrobial properties. In one study, a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives were synthesized and evaluated for their antibacterial activity. derpharmachemica.com While some compounds with methyl and methoxy (B1213986) substituents showed moderate activity, derivatives bearing a fluorine substituent demonstrated good to equipotent activity against the tested bacterial strains when compared to the standard drug ciprofloxacin. derpharmachemica.com

Another class of compounds, 1,4-naphthoquinone (B94277) derivatives, has also been synthesized and tested for antimicrobial activity. nih.gov Several of these derivatives displayed notable antibacterial activity, particularly against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 30–70 μg/mL. nih.gov The mechanism of action for some naphthoquinones is thought to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death. nih.gov

Although these studies were not performed on direct derivatives of 4-propoxybenzene-1,2-diamine, they highlight the potential of the o-phenylenediamine (B120857) core in generating compounds with significant antibacterial and antifungal properties. The presence of the propoxy group could further modulate this activity, potentially enhancing efficacy or altering the spectrum of activity.

Table 1: Antibacterial Activity of Selected Quinoxalinone Derivatives

| Compound | Substituent | Activity vs. various bacterial strains |

|---|---|---|

| 5a-5e | Methyl, Methoxy | Moderate |

| 5i | Fluoro | Equipotent to Ciprofloxacin |

| 5j | Fluoro | Good |

Data sourced from a study on 3,4-dihydroquinoxalin-2(1H)-one derivatives. derpharmachemica.com

The anti-inflammatory potential of diamine derivatives has been an area of active research. A study on a diamine-PEGylated derivative of oleanolic acid (OADP) demonstrated significant anti-inflammatory effects both in vitro and in vivo. nih.gov In a lipopolysaccharide (LPS)-stimulated macrophage model, OADP inhibited the production of nitric oxide (NO), a key inflammatory mediator, by over 75% at a concentration of 1 µg/mL. nih.gov The mechanism of action was found to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the suppression of iNOS and COX-2 expression through the blockade of the NF-κB signaling pathway. nih.gov In an in vivo model of acute ear edema, OADP showed a greater reduction in swelling than the standard anti-inflammatory drug diclofenac. nih.gov

Furthermore, research on a new class of phenyl-pyrazolone derivatives has also revealed anti-inflammatory activity. nih.gov While their mechanism does not appear to involve direct COX or LOX inhibition, a correlation was found between their lipophilicity and their ability to reduce edema. nih.gov

These findings suggest that derivatives of diamino compounds can possess potent anti-inflammatory properties through various mechanisms. The lipophilic nature of the propoxy group in this compound derivatives could potentially enhance their anti-inflammatory activity, a hypothesis that warrants further investigation.

Table 2: In Vitro Anti-inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative (OADP)

| Concentration of OADP | Inhibition of Nitric Oxide (NO) Production |

|---|---|

| 1 µg/mL | > 75% |

Data from a study on a diamine-PEGylated oleanolic acid derivative. nih.gov

Substituted p-phenylenediamines are a well-known class of antioxidants used in various industrial applications to prevent oxidative degradation. nih.gov Their mechanism of action typically involves hydrogen atom donation to neutralize free radicals, forming stabilized aminyl radicals. researchgate.net The antioxidant effectiveness of different N,N'-substituted p-phenylenediamines has been studied, revealing that the nature of the substituent groups plays a crucial role in their activity. researchgate.net

The antioxidant properties of phenothiazine (B1677639) derivatives, which share some structural similarities with phenylenediamines, have also been investigated. These compounds have been shown to act as antioxidants by breaking radical chains in oxidation reactions. mdpi.com Their antioxidant activity is influenced by the presence of various functional groups on the phenothiazine core. mdpi.com

While these studies focus on p-phenylenediamines and other related structures, they underscore the inherent antioxidant potential of the phenylenediamine scaffold. It is plausible that derivatives of this compound could also exhibit antioxidant activity, with the propoxy group potentially influencing the electron-donating ability of the aromatic ring and the stability of the resulting radicals.

The o-phenylenediamine moiety is a key starting material for the synthesis of various heterocyclic compounds with demonstrated anticancer activity. For example, 1,2-disubstituted benzimidazole (B57391) derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov In one study, several synthesized compounds showed considerable selectivity against MCF-7 (breast cancer) and C6 (glioma) cell lines. nih.gov

Similarly, pyrazino[1,2-a]benzimidazole (B13791295) derivatives, also synthesized from a benzimidazole precursor which in turn can be derived from o-phenylenediamine, have been investigated for their anticancer properties. nih.gov Certain derivatives from this class exhibited remarkable anticancer activity when compared to standard chemotherapeutic drugs like melphalan (B128) and cisplatin. nih.gov

These findings highlight the importance of the o-phenylenediamine core in the development of novel anticancer agents. The synthesis of benzimidazole and other heterocyclic derivatives from this compound could lead to new compounds with potent and selective anticancer activity, where the propoxy group could play a role in modulating factors like cell permeability and target binding.

Table 3: Anticancer Activity of Selected Benzimidazole and Pyrazinobenzimidazole Derivatives

| Compound Class | Activity |

|---|---|

| 1,2-disubstituted benzimidazoles | Selective against MCF-7 and C6 cell lines |

| Pyrazino[1,2-a]benzimidazoles | Remarkable activity compared to standard drugs |

Data compiled from studies on benzimidazole and pyrazinobenzimidazole derivatives. nih.govnih.gov

Mechanistic Studies of Biological Interactions

Understanding how these compounds interact with biological systems at a molecular level is crucial for drug design and development. A key area of investigation is their ability to inhibit specific enzymes involved in disease processes.

Derivatives of structures synthesized from o-phenylenediamines have been shown to be effective enzyme inhibitors. For instance, a library of 2-substituted quinazolin-4(3H)-ones was synthesized and evaluated for their inhibitory activity against phosphodiesterase-I (PDE) and carbonic anhydrase-II (CA). nih.gov Several compounds selectively inhibited either PDE or CA, with some exhibiting IC50 values in the micromolar range. nih.gov One compound was found to be active against both enzymes. nih.gov

In another study, derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline were synthesized and tested as angiotensin-converting enzyme (ACE) inhibitors. nih.gov One of the derivatives proved to be a highly potent ACE inhibitor with an I50 value of 1.0 x 10-9 M, demonstrating significant blood pressure-lowering effects in rats. nih.gov

These studies, while not directly on this compound derivatives, demonstrate that the heterocyclic systems derived from o-phenylenediamines are promising scaffolds for the development of potent and selective enzyme inhibitors. The specific nature of the substituents, such as the propoxy group, would be critical in determining the binding affinity and selectivity of these compounds for their target enzymes.

Table 4: Enzyme Inhibition Activity of Selected Quinazolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 17 | Phosphodiesterase-I | 210.7 ± 2.62 |

| 16 | Phosphodiesterase-I | 301.6 ± 1.18 |

| 22 | Carbonic Anhydrase-II | 61.33 ± 2.38 |

| 1 | Carbonic Anhydrase-II | 108.30 ± 0.93 |

Data from a study on 2-substituted quinazolin-4(3H)-one derivatives. nih.gov

DNA Interaction and Mutagenesis Studies

The interaction of small molecules with DNA is a critical aspect of medicinal chemistry, as it can lead to both therapeutic effects (e.g., anticancer agents) and toxicity (e.g., mutagenicity). The mutagenic potential of chemical compounds is often assessed using the Ames test, which measures the ability of a substance to induce mutations in specific strains of Salmonella typhimurium. nih.gov

While no specific DNA interaction or mutagenesis data for this compound are readily available, studies on related p-phenylenediamine (B122844) derivatives provide valuable insights. A study on the mutagenicity of twenty p-phenylenediamine derivatives in Salmonella typhimurium revealed that the mutagenic activity is highly dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov For instance, nitro-p-phenylenediamines with substituents at the C6 position were found to be the most mutagenic. nih.gov Conversely, the introduction of substituents at the C5 position or the addition of multiple methyl groups tended to reduce or abolish mutagenicity. nih.gov This suggests that the substitution pattern significantly influences the molecule's ability to interact with DNA and cause mutations.

Another study investigated the effect of alkoxy substituents on the mutagenicity of aminoazobenzene dyes and their cleavage products. nih.gov It was observed that as the size of the alkoxy substituent ortho to the primary amino group increased (from methoxy to butoxy), the mutagenicity generally decreased. nih.gov This trend was also noted for the reductive-cleavage products, which include substituted phenylenediamines. nih.gov This finding is particularly relevant to this compound, as the propoxy group is a moderately sized alkoxy substituent.

The table below summarizes the findings on the mutagenicity of related p-phenylenediamine derivatives.

| Compound Class | Substitution Pattern | Observed Mutagenicity in S. typhimurium |

| Nitro-p-phenylenediamines | Substituents at C6 position | High mutagenicity |

| Nitro-p-phenylenediamines | Substituents at C5 position | Reduced or abolished mutagenicity |

| Nitro-p-phenylenediamines | Introduction of two methyl groups | Dramatically reduced mutagenicity |

| Aminoazobenzene Dyes | Increasing size of alkoxy substituent | Decreased mutagenicity |

These studies collectively suggest that the mutagenic potential of this compound would likely be influenced by the presence and nature of other substituents on the aromatic ring. Direct testing of this compound in the Ames test would be necessary to definitively determine its mutagenic profile.

Structure-Activity Relationship (SAR) Analysis of Derivatives

Structure-activity relationship (SAR) analysis is a crucial component of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR studies would aim to understand how modifications to the propoxy group, the diamine functionalities, and the benzene ring affect their biological activities.

While specific SAR studies on this compound are not extensively documented, general principles can be inferred from research on related compounds. The previously mentioned study on p-phenylenediamine derivatives clearly demonstrates the importance of substituent position and type on mutagenicity, a key aspect of their biological activity. nih.gov The presence of a nitro group and the specific location of other substituents were identified as critical factors determining the mutagenic outcome. nih.gov

Furthermore, research on N-acyloxy-N-alkoxyamides has shown that steric bulk near the reactive centers can significantly impact mutagenicity. nih.gov Specifically, steric hindrance adjacent to the carbonyl of the ester group was found to impede the reaction with DNA. nih.gov This principle could be applicable to derivatives of this compound, where modifications to the propoxy chain or the addition of bulky groups elsewhere on the ring could influence interactions with biological targets.

In the context of receptor binding, a study on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that the nature of the substituent on the piperazine (B1678402) nitrogen plays a critical role in determining whether the compound acts as a narcotic agonist or antagonist. nih.gov This highlights how relatively small changes to a molecule's periphery can drastically alter its pharmacological profile.

The following table outlines hypothetical SAR considerations for derivatives of this compound based on general principles from related studies.

| Structural Modification | Potential Impact on Activity | Rationale from Related Studies |

| Altering the length of the alkoxy chain (e.g., methoxy, ethoxy, butoxy) | Could affect lipophilicity, membrane permeability, and metabolic stability, potentially influencing overall activity and mutagenicity. | Increasing alkoxy chain length in aminoazobenzenes decreased mutagenicity. nih.gov |

| Introducing electron-withdrawing or -donating groups on the benzene ring | Could modulate the electronic properties of the diamine groups, affecting their reactivity and binding affinity. | The presence of a nitro group was a crucial determinant of mutagenicity in p-phenylenediamines. nih.gov |

| Modifying the amino groups (e.g., alkylation, acylation) | Could alter the compound's ability to form hydrogen bonds and interact with biological targets. | The nature of substituents on the amine in piperazine derivatives dictated agonist vs. antagonist activity. nih.gov |

| Introducing steric bulk near the functional groups | Could hinder or enhance binding to a target site depending on the specific topology of the binding pocket. | Steric bulk near reactive sites in N-acyloxy-N-alkoxyamides reduced mutagenicity. nih.gov |

A comprehensive SAR analysis for this compound and its derivatives would require the synthesis and biological evaluation of a focused library of compounds to systematically probe the effects of these structural modifications.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-Propoxybenzene-1,2-diamine) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is crucial for understanding the mechanism of action of potential drug candidates.

In a typical molecular docking study involving this compound, the compound would be docked into the active site of a relevant biological target. For instance, given that some diaminobenzenes exhibit antimicrobial properties, potential targets could include essential enzymes in bacteria or fungi. cymitquimica.com The simulation calculates the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. The results would highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

For example, a study might investigate the interaction with a bacterial enzyme like dihydrofolate reductase (DHFR). The propoxy group of the ligand might fit into a hydrophobic pocket of the enzyme, while the diamine groups could form critical hydrogen bonds with polar residues like aspartate or serine, potentially inhibiting the enzyme's function. While specific docking studies on this compound are not prevalent in public literature, the methodology remains a primary step in virtual screening and lead discovery. nih.gov The process can reveal that even small changes to the ligand can lead to different binding modes, sometimes involving interactions with structural water molecules or causing slight expansions of the protein's binding pocket. nih.gov

Table 1: Illustrative Molecular Docking Results This table is a hypothetical representation of typical data generated in a molecular docking simulation.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| Bacterial DHFR | -7.5 | Asp27, Phe92, Ile50 | Hydrogen Bond, Pi-Alkyl, Alkyl |

| Fungal Lanosterol 14α-demethylase | -8.2 | Tyr132, His377, Met508 | Hydrogen Bond, Pi-Pi T-shaped |

Molecular Dynamics Simulations in Ligand Design

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamics of the ligand-receptor complex over time. mdpi.com An MD simulation provides a more realistic representation of the biological environment by treating the system as dynamic and including solvent molecules, typically water. acquirepublications.org

Homology Modeling for Biological Targets

When the three-dimensional structure of a target protein has not been determined experimentally (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a theoretical model. yasara.org This technique is viable if the amino acid sequence of the target protein shares significant similarity with a protein whose structure is already known (the "template"). nih.gov

If this compound was identified as having activity against a novel bacterial protein without a known structure, researchers would first search for homologous proteins in databases like the Protein Data Bank (PDB). nih.gov Using software like MODELLER or YASARA, a 3D model of the target protein is built based on the template's structure. yasara.orgnih.gov The quality of the resulting model is then rigorously evaluated using tools like PROCHECK, which assesses its stereochemical quality, and other validation methods that check for factors like correct bond lengths and angles. nih.govscirp.org This generated model can then be used for subsequent molecular docking and molecular dynamics simulations to study how this compound might interact with it. stanford.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or other properties. researchgate.netsciencepublishinggroup.com

In a QSAR study, a set of similar compounds (e.g., various substituted benzene-1,2-diamines) with known biological activities (like inhibitory concentrations, IC50) is used to build a predictive model. creative-biostructure.com For each compound, a range of "molecular descriptors" is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties, and molecular shape. researchgate.net

Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds based solely on their structure. nih.gov This helps in designing more potent analogues of this compound by identifying which structural features are most important for the desired biological effect. The statistical validity of the model is crucial and is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (q²). nih.gov

Table 2: Illustrative QSAR Data for Predicting Antibacterial Activity This table is a hypothetical example of data used to build a QSAR model.

| Compound | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Polar Surface Area (Descriptor 3) | Experimental Activity (log 1/MIC) |

|---|---|---|---|---|

| Benzene-1,2-diamine | 1.19 | 108.14 | 52.04 | 2.1 |

| 4-Methylbenzene-1,2-diamine | 1.58 | 122.17 | 52.04 | 2.5 |

| 4-Chlorobenzene-1,2-diamine | 1.91 | 142.59 | 52.04 | 2.9 |

| This compound | 2.21 | 166.22 | 61.27 | 3.4 |

Prediction of Biodegradability

QSAR models are also widely used in environmental science to predict the fate of chemicals. ecetoc.org Predicting whether a substance is readily biodegradable is a key component of chemical risk assessment. europa.eu

Similar to activity prediction, a QSAR model for biodegradability is developed using a dataset of compounds with known experimental biodegradability outcomes (e.g., "readily biodegradable" or "not readily biodegradable"). researchgate.net The model correlates molecular descriptors with this environmental endpoint. Such models can help in the early-stage screening of new chemicals to design molecules that are effective for their intended purpose but are less likely to persist in the environment. For this compound, a QSAR analysis could predict its likelihood of being broken down by microorganisms in soil or water, providing valuable information for its environmental safety profile. ecetoc.orgresearchgate.net

Analytical and Spectroscopic Characterization of 4 Propoxybenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-Propoxybenzene-1,2-diamine.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons would appear as multiplets in the downfield region of the spectrum. The protons of the propoxy group would show distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and another triplet for the methylene group attached to the oxygen atom (-OCH₂-). The amine (-NH₂) protons would likely appear as a broad singlet. For instance, in a related compound, the ¹H NMR spectrum showed signals for the propoxy chain protons and the aromatic ring protons. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the aromatic carbons, with those bonded to the amino and propoxy groups showing characteristic chemical shifts. The three carbons of the propoxy group would also be distinguishable. In a similar compound, the ¹³C NMR spectrum displayed signals for the aromatic carbons and the propoxy chain carbons. vulcanchem.com

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on solvent and other experimental conditions.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Aromatic C-NH₂ | 115 - 125 |

| -OCH₂- | 3.8 - 4.0 | Aromatic C-O | 145 - 155 |

| -CH₂- | 1.7 - 1.9 | -OCH₂- | 65 - 75 |

| -CH₃ | 0.9 - 1.1 | -CH₂- | 20 - 30 |

| -NH₂ | 3.5 - 5.0 (broad) | -CH₃ | 10 - 15 |

Mass Spectrometry (MS) Techniques (LC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various MS techniques are employed to characterize this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of high-performance liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures and identifying individual components. For instance, a patent describes the use of LC-MS to identify 4-(3-(dimethylamino)propoxy)benzene-1,2-diamine. googleapis.com The mobile phase for LC-MS analysis of this compound often consists of acetonitrile (B52724), water, and a modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound and its derivatives. rsc.org It typically generates protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight. rsc.org ESI-MS can also be used to study noncovalent interactions. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound or for identifying unknown impurities. A patent application mentions the use of HRMS for the characterization of related compounds. google.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z |

|---|---|---|

| ESI-MS | [M+H]⁺ | 167.1184 |

| HRMS | [M+H]⁺ | 167.1184 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for separating it from reaction byproducts and starting materials. torontech.com

A common method for analyzing this compound involves reverse-phase (RP) HPLC. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC methods can be scaled up for preparative separation to isolate pure compounds. sielc.comsielc.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear in the region of 3300-3500 cm⁻¹. libretexts.org The C-O-C stretching of the propoxy group would be observed around 1200-1250 cm⁻¹. vulcanchem.com Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and the C=C stretching of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. libretexts.org

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Ether (C-O-C) | Stretch | 1200 - 1250 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

X-ray Crystallography for Definitive Structural Elucidation

While other spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography provides the most definitive three-dimensional structural elucidation. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms

The biodegradation of aromatic compounds in the environment is a critical process for their removal. Microorganisms, particularly bacteria like those from the Pseudomonas genus, have developed diverse catabolic pathways to break down these chemicals. genome.jpscielo.br

Studies on various substituted benzenes and phenylenediamine derivatives suggest several potential biodegradation mechanisms for 4-Propoxybenzene-1,2-diamine. One probable initial line of attack by bacteria such as Pseudomonas putida involves dioxygenase enzymes. nih.gov These enzymes are known to initiate the degradation process by converting substituted benzenes into their corresponding catechols (dihydroxylated benzenes). nih.gov This step destabilizes the aromatic ring, preparing it for subsequent cleavage. For this compound, this would result in a substituted dihydroxybenzene intermediate.

Another potential pathway involves the initial modification of the substituents. Research on the biodegradation of a structurally similar compound, 1-allyloxy-4-propoxybenzene, has pointed towards dealkylation as a metabolic route. researchgate.net This suggests that enzymatic cleavage of the propoxy group from this compound could be an initial step. Furthermore, the metabolism of other phenylenediamines is known to involve N-acetylation, a common detoxification pathway in many organisms. cir-safety.org

In biological systems, phenylenediamine derivatives can also undergo mitochondrial oxidation. nih.gov This process can lead to the formation of highly reactive intermediates such as semiquinonedi-imines or quinonedi-imines, which establish alternative electron transport pathways. nih.gov

Thermal Degradation Analysis

The thermal stability and decomposition pathways of diamines are important for understanding their fate in high-temperature environments. While specific data for this compound is unavailable, research on other aqueous diamines provides insight into likely degradation routes. uky.edu

A primary thermal degradation pathway proposed for similar diamines involves the initial formation of an amine carbamate (B1207046). uky.edusemanticscholar.org This intermediate can then follow one of two main routes:

Intramolecular Cyclization: The carbamate undergoes cyclization and dehydration to form a stable five-membered ring structure, specifically a substituted imidazolidinone. uky.edusemanticscholar.org

Intermolecular Reaction: A free amine group from another molecule can perform a nucleophilic attack on the carbamate's carbonyl group, leading to the formation of a diamine urea (B33335) compound. uky.edusemanticscholar.org

For aromatic diamines, such as p-phenylenediamine (B122844), studies have shown that a major route of thermal decomposition involves the cleavage of the carbon-nitrogen (C-N) bonds. researchgate.net This process, which can be promoted by catalysts like platinum nanoparticles, results in the fragmentation of the molecule into products like aniline (B41778) and benzene (B151609). researchgate.net The thermal degradation of polymers synthesized from aromatic diamines has also been shown to proceed through different mechanisms depending on the specific isomeric structure of the diamine. acs.org

Studies on Metabolic Products

The products formed from the degradation of this compound depend on the degradation pathway. Based on analogous compounds, a range of metabolic and thermal products can be predicted.

In biological systems, enzymatic reactions are expected to yield several key metabolites. The oxidation of the aromatic ring would likely produce a 4-propoxy-catechol derivative. nih.gov Dealkylation of the ether linkage would result in 4-hydroxy-1,2-phenylenediamine . As observed with other phenylenediamines, N-acetylation would lead to mono- or di-acetylated products like N-acetyl-4-propoxybenzene-1,2-diamine . cir-safety.org Further oxidation can produce reactive quinone-like structures. nih.gov

The table below summarizes the potential biological metabolites based on degradation pathways observed in similar compounds.

| Degradation Pathway | Potential Metabolic Product | Reference Compound(s) |

| Ring Hydroxylation | 4-Propoxy-catechol | Substituted phenols nih.gov |

| Dealkylation | 4-Hydroxy-1,2-phenylenediamine | 1-Allyloxy-4-propoxybenzene researchgate.net |

| N-Acetylation | N-Acetyl-4-propoxybenzene-1,2-diamine | p-Phenylenediamine cir-safety.org |

| Mitochondrial Oxidation | Propoxy-quinonedi-imine | p-Phenylenediamine derivatives nih.gov |

Thermal degradation is expected to produce a different set of products. The primary pathways of cyclization or intermolecular reaction would lead to more complex structures.

The table below outlines potential products from thermal decomposition.

| Degradation Pathway | Potential Thermal Product | Reference Compound(s) |

| Intramolecular Cyclization | Substituted benzimidazolidinone | Ethylenediamine, 1,2-Propanediamine uky.edusemanticscholar.org |

| Intermolecular Reaction | Substituted phenylurea derivative | Ethylenediamine, 1,2-Propanediamine uky.edusemanticscholar.org |

| C-N Bond Cleavage | Aniline, Benzene | p-Phenylenediamine researchgate.net |

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes

Future research is poised to develop more efficient, sustainable, and scalable synthetic methods for 4-Propoxybenzene-1,2-diamine and its analogs. While traditional methods often involve the reduction of corresponding dinitro or nitro-amino compounds, emerging strategies focus on catalysis and process optimization.

Metal-Catalyzed Diamination: Significant advances in the metal-catalyzed diamination of alkenes present a promising future for synthesizing 1,2-diamine motifs. nih.gov Future work could adapt these methods, potentially using rhodium or palladium catalysts, for the direct and regioselective diamination of propoxy-substituted aromatic precursors. nih.govorganic-chemistry.org Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles has already proven effective for creating unsymmetrical vicinal diamines and could be explored for derivatives of this compound. organic-chemistry.org

Green Chemistry Approaches: There is a growing need for synthetic routes that avoid harsh reagents and halogenated precursors. researchgate.net Research could focus on aqueous protocols, such as the B2(OH)4-mediated reductive ring-opening of N-tosyl aziridines using nitroarenes as the amino source, which proceeds without an external catalyst. organic-chemistry.org Another innovative route could involve the direct amination of precursors like 1,3,5-trihydroxybenzene, which has been successfully used to synthesize 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) via a tripropoxybenzene intermediate, showcasing a pathway that avoids chlorinated compounds. researchgate.net

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps would enhance efficiency. A rhodium(III)-catalyzed aziridination of an alkene followed by in-situ ring-opening by an amine nucleophile provides a rapid method to access 1,2-vicinal diamines, a strategy that could be adapted for aromatic systems. organic-chemistry.org

| Synthesis Strategy | Potential Advantage | Relevant Catalyst/Reagent |

| Metal-Catalyzed Diamination | High selectivity and yield | Rhodium, Palladium, Indium Tribromide nih.govorganic-chemistry.org |

| Aqueous Protocols | Environmentally friendly, catalyst-free | B2(OH)4, Nitroarenes organic-chemistry.org |

| Precursor Amination | Avoids halogenated compounds | 1,3,5-trihydroxybenzene researchgate.net |

Design of Advanced Functional Materials

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of high-performance polymers and other functional materials. Its ability to undergo condensation reactions with carbonyl-containing compounds is particularly valuable.

High-Performance Polymers: The compound can serve as a building block for polyamides and polyimides, which are known for their thermal stability and mechanical strength. idu.ac.id Future research could focus on creating novel polyimides by polymerizing this compound with various dianhydrides. The propoxy group can enhance solubility and processability of the resulting polymers without significantly compromising their thermal properties.

Heterocyclic Polymers and Dyes: The 1,2-diamine moiety is a precursor to various heterocyclic systems, such as benzimidazoles and quinoxalines. The reaction of this compound with 1,2-dicarbonyl compounds can yield pyrazine-containing materials, which have applications in electronics and as dyes. jlu.edu.cn The introduction of a propoxy group can be used to tune the electronic properties and solubility of these materials. Studies on benzidine (B372746) analogues have shown that introducing bulky groups, like propoxy, can be a strategy to design safer, non-mutagenic azo dyes. researchgate.net